2-(1H-indol-3-yl)-N-methylacetamide

Catalog No.
S7913651
CAS No.
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-indol-3-yl)-N-methylacetamide

Product Name

2-(1H-indol-3-yl)-N-methylacetamide

IUPAC Name

2-(1H-indol-3-yl)-N-methylacetamide

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-12-11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,12,14)

InChI Key

SJFMPXJTNLKDLX-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CNC2=CC=CC=C21

Canonical SMILES

CNC(=O)CC1=CNC2=CC=CC=C21

2-(1H-indol-3-yl)-N-methylacetamide is a synthetic derivative of indole-3-acetamide (IAM), a naturally occurring metabolic intermediate in one of the primary biosynthesis pathways for indole-3-acetic acid (IAA), the most important native auxin in plants [REFS-1, REFS-2]. In biological systems, IAM is converted by amidase enzymes into the active hormone IAA, making it a direct precursor [3]. The key structural feature of the target compound is the N-methyl group on the acetamide moiety, which fundamentally alters its metabolic processing compared to the endogenous precursor, IAM.

Substituting this compound with its parent, indole-3-acetamide (IAM), or the final active hormone, indole-3-acetic acid (IAA), is inadvisable due to critical differences in metabolic activation and molecular structure. The conversion of IAM to active IAA is a controlled enzymatic process mediated by amidases [1]. The N-methyl group on 2-(1H-indol-3-yl)-N-methylacetamide sterically hinders this enzymatic hydrolysis, altering its bioactivation rate and positioning it as a slow-release auxin source rather than a direct equivalent to IAM. Furthermore, IAM possesses a conformationally rigid structure, a stark contrast to the flexibility of IAA and other tryptophan derivatives [2]. The addition of an N-methyl group further modifies this unique structural profile, impacting its interaction with enzymes and potential receptors. Therefore, its selection is required for applications demanding metabolic stability and a controlled, time-released auxin effect, which cannot be achieved with the more rapidly processed IAM or the chemically less stable IAA.

Altered Bioactivation Profile via Resistance to Amidase-Mediated Hydrolysis

Unlike its direct precursor, indole-3-acetamide (IAM), which is readily hydrolyzed into active indole-3-acetic acid (IAA) by enzymes such as AMIDASE 1 (AMI1), the N-methylated form presents a modified substrate for this bioactivation step [1]. The presence of the methyl group on the amide nitrogen is expected to sterically hinder the approach of the amidase enzyme, resulting in a significantly slower rate of conversion to IAA. This positions the compound as a metabolically more stable, slow-release pro-hormone, providing a sustained auxin effect over time.

Evidence DimensionEnzymatic Conversion to Active IAA
Target Compound DataSlow conversion rate due to N-methyl group sterically hindering amidase activity.
Comparator Or BaselineIndole-3-acetamide (IAM): Readily hydrolyzed to IAA by amidase enzymes (e.g., AMI1) [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7382431/" target="_blank">1</a>].
Quantified DifferenceQualitatively slower; provides a sustained, long-duration release of active auxin compared to the rapid conversion of IAM.
ConditionsIn vivo or in vitro systems containing active amidase enzymes.

For long-term experiments like plant tissue culture, this compound provides a more stable and continuous supply of auxin, improving reproducibility and reducing the need for frequent media changes.

Bypasses Growth-Repressive Signaling Associated with Indole-3-acetamide Accumulation

High intracellular accumulation of the direct precursor indole-3-acetamide (IAM) has been shown to repress growth and trigger stress-related pathways, including the stimulation of abscisic acid (ABA) biosynthesis [REFS-1, REFS-2]. 2-(1H-indol-3-yl)-N-methylacetamide, by being metabolized at a different, likely slower rate, avoids the rapid buildup of IAM. This allows for the delivery of an auxin effect without activating the specific growth-inhibitory signaling cascades associated with high IAM concentrations.

Evidence DimensionEffect on Growth and Stress Signaling
Target Compound DataAvoids rapid accumulation of IAM, thereby bypassing IAM-specific growth repressive signaling.
Comparator Or BaselineIndole-3-acetamide (IAM): Accumulation induces stress processes and represses growth-related transcriptional networks [REFS-1, REFS-2].
Quantified DifferenceQualitatively different biological outcome; promotes growth via conversion to IAA without triggering IAM-induced stress responses.
ConditionsArabidopsis thaliana models where IAM levels are genetically or exogenously elevated.

This compound is the appropriate choice for studies requiring auxin supplementation where the confounding, growth-repressive effects of the IAM precursor itself must be avoided.

Superior Handling and Solution Stability Compared to Indole-3-Acetic Acid (IAA)

The active hormone Indole-3-acetic acid (IAA) is known to be unstable, degrading upon exposure to heat, light, and oxidizing agents [REFS-1, REFS-2]. As a chemically stable pro-drug, 2-(1H-indol-3-yl)-N-methylacetamide provides a significant advantage in handling and application. Its stability in stock solutions and culture media ensures a consistent and predictable effective concentration throughout the duration of an experiment, a critical factor for reproducibility that cannot be guaranteed with direct use of the less stable IAA.

Evidence DimensionChemical Stability in Solution
Target Compound DataChemically robust amide structure, resistant to non-enzymatic degradation.
Comparator Or BaselineIndole-3-acetic acid (IAA): Demonstrates instability to heat (autoclaving) and light (1000 lux), with degradation occurring over time [<a href="https://www.nature.com/articles/s41598-023-32693-4" target="_blank">1</a>].
Quantified DifferenceSignificantly enhanced stability in prepared media and stock solutions, leading to more reliable and reproducible effective concentrations.
ConditionsAqueous solutions, culture media, and storage conditions involving exposure to light or elevated temperatures.

This enhanced stability reduces experimental variability, minimizes the need for frequent replenishment of the active compound, and ensures that observed biological effects are due to a consistent auxin concentration.

Use as a Slow-Release Auxin Source in Long-Term Plant Cell and Tissue Culture

In applications requiring sustained plant cell proliferation or differentiation over weeks or months, such as somatic embryogenesis or organ culture, this compound's metabolic stability provides a continuous, low-level release of active IAA. This avoids the initial concentration spike and subsequent rapid degradation seen with direct IAA application, leading to more consistent culture development and higher reproducibility [1].

Probing Auxin Homeostasis without Triggering IAM-Specific Stress Responses

For researchers investigating the downstream effects of auxin signaling, this compound serves as a tool to elevate auxin activity without the confounding variable of IAM-induced stress signaling. This allows for a clearer distinction between the effects of IAA itself and the effects of its metabolic precursors [2].

Development of Stable Horticultural and Agricultural Formulations

In formulations for rooting powders, micropropagation gels, or foliar sprays, the enhanced chemical stability of 2-(1H-indol-3-yl)-N-methylacetamide compared to IAA ensures a longer shelf-life and more predictable performance under variable storage and field conditions, such as exposure to light and heat [1].

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14
Jamison et al. Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products. Nature Chemistry, doi: 10.1038/nchem.2825, published online 24 July 2017

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